2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium incorporation simplifies the proton NMR spectrum by eliminating splitting from methoxy protons. The absence of a signal at δ 3.8 ppm (characteristic of -OCH₃) confirms successful deuteration . Residual quadrupolar coupling from deuterium ($$ Q = 0.288 \, \text{MHz} $$) provides insights into local electronic environments.
Mass Spectrometry
The molecular ion cluster at $$ m/z = 491.9 $$ ([M+H]⁺) shows a +3 Da shift compared to the non-deuterated analog, consistent with three deuterium atoms. Fragmentation patterns reveal preferential cleavage of the sulfonamide C-S bond, with deuterium retention in the phenoxy fragment .
Kinetic Isotope Effects (KIEs)
Deuterium substitution in the methoxy group alters reaction kinetics. For example, oxidative demethylation rates decrease by a factor of 2.1–2.5 due to the primary KIE ($$ kH/kD \approx 2.3 $$) .
Table 2: Isotopic Characterization Data
| Technique | Observation | Significance |
|---|---|---|
| $$ ^1\text{H NMR} $$ | Absence of -OCH₃ signal at δ 3.8 ppm | Confirms deuterium incorporation |
| HRMS | [M+H]⁺ at 491.9012 (Δ = +3.02 Da) | Validates molecular formula |
| IR | C-D stretch at 2100–2200 cm⁻¹ | Identifies deuterated groups |
Properties
Molecular Formula |
C21H20ClF3N2O4S |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H/i1D3; |
InChI Key |
LPWFRDWTOKLHJC-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl |
Origin of Product |
United States |
Biological Activity
The compound 2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride , commonly referred to as LY-487379 , has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : 2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride
- Molecular Formula : C21H19F3N2O4S
- Molecular Weight : 420.45 g/mol
Structural Features
The compound features a trifluoromethyl group, a pyridine moiety, and a sulfonamide functional group, which may contribute to its biological activity through various mechanisms.
Inhibition of Kinases
Research indicates that LY-487379 acts as an inhibitor of various kinases, particularly those involved in cancer cell proliferation. A study highlighted its inhibitory effects on the epidermal growth factor receptor (EGFR), with an IC50 value reported at 13 nM for specific kinase isoforms . This potency suggests significant potential for targeting certain cancer types.
Antitumor Activity
In vitro studies have demonstrated that LY-487379 exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H1975 | 0.297 |
| A549 | >50 |
| NCI-H460 | >50 |
The compound showed selective activity against NCI-H1975 cells, which harbor specific mutations in EGFR. This selectivity is crucial for developing targeted therapies that minimize damage to normal cells .
The mechanism by which LY-487379 exerts its effects involves the inhibition of phosphorylation pathways critical for cell survival and proliferation. The presence of the pyridine ring is believed to enhance binding affinity to the kinase domain of EGFR, thereby blocking downstream signaling pathways essential for tumor growth .
Study 1: Efficacy in Lung Cancer Models
A preclinical study evaluated the efficacy of LY-487379 in lung cancer models with EGFR mutations. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study concluded that LY-487379 could be a promising candidate for further clinical trials targeting lung cancers associated with EGFR mutations .
Study 2: Comparison with Other Kinase Inhibitors
In comparative studies against other known EGFR inhibitors such as olmutinib and AZD9291, LY-487379 demonstrated superior selectivity and potency against specific mutant forms of the receptor. This was evidenced by higher inhibition rates at lower concentrations than those required for other inhibitors .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
*Tanimoto coefficients calculated using Morgan fingerprints (radius=2).
2.3. Docking and Binding Affinity
However, bulkier substituents (e.g., benzimidazole in ) reduce similarity scores, impacting target selectivity.
Table 2: Docking Affinity Comparison
| Compound | Target Enzyme (Hypothetical) | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Target Compound | Kinase X | -9.2 | Pyridine π-stacking, sulfonamide H-bonding |
| Methoxy Analog | Kinase X | -9.1 | Similar to target |
| Trifluoroethoxy-Benzimidazole | Protease Y | -8.5 | Sulfinyl hydrophobic interactions |
2.4. Metabolic and Analytical Profiling
The deuterated methoxy group enables precise tracking via MS/MS-based molecular networking (). Non-deuterated analogs lack this isotopic signature, complicating metabolite dereplication. Fluorinated groups enhance MS detectability due to high electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
